REACTION_CXSMILES
|
C([BH3-])#N.[Na+].[NH2:5][CH:6]1[CH2:15][C:14]2[C:9]3=[C:10]([NH:16][C:17](=[O:18])[N:8]3[CH2:7]1)[CH:11]=[CH:12][CH:13]=2.C[O-].[Na+].[CH:22](=O)[CH2:23][CH3:24].N>CO.C(Cl)(Cl)Cl>[CH2:22]([NH:5][CH:6]1[CH2:15][C:14]2[C:9]3=[C:10]([NH:16][C:17](=[O:18])[N:8]3[CH2:7]1)[CH:11]=[CH:12][CH:13]=2)[CH2:23][CH3:24] |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
NC1CN2C3=C(C=CC=C3C1)NC2=O
|
Name
|
sodium methoxide
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
175 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The residual oil was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
the crude product obtained
|
Type
|
CUSTOM
|
Details
|
by evaporating the ethyl acetate
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in chloroform
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel eluting with 2.5% methanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(CC)NC1CN2C3=C(C=CC=C3C1)NC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.24 g | |
YIELD: PERCENTYIELD | 64% | |
YIELD: CALCULATEDPERCENTYIELD | 63.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |